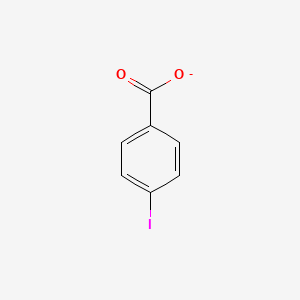

4-Iodobenzoate

描述

Overview of Aromatic Carboxylates in Synthesis and Material Science

Aromatic carboxylates are a class of organic compounds characterized by a carboxyl group attached to an aromatic ring. numberanalytics.comnumberanalytics.com This structural motif is fundamental to a vast array of natural products, pharmaceuticals, and agrochemicals. numberanalytics.com In chemical synthesis, aromatic carboxylates serve as crucial intermediates for creating more complex molecules through reactions like esterification and amidation. numberanalytics.com Their utility extends to materials science, where they are employed in the production of polymers such as polyesters and polyamides. numberanalytics.com The synthesis of aromatic carboxylates can be achieved through various methods, including the oxidation of alkylbenzenes, hydrolysis of nitriles or esters, and the carboxylation of Grignard reagents with carbon dioxide. numberanalytics.comnumberanalytics.com

Significance of Halogenated Benzoates in Chemical Transformations

The introduction of a halogen atom onto the benzoate (B1203000) structure significantly influences its chemical reactivity, making halogenated benzoates valuable substrates in a variety of chemical transformations. The carbon-halogen bond can be selectively cleaved, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org This reactivity is particularly pronounced in the case of iodo-substituted benzoates due to the relative weakness of the carbon-iodine bond. vulcanchem.com Halogenated benzoates are excellent electron acceptors in aqueous environments, a property that is crucial for their role in certain biological and environmental processes. nih.govresearchgate.net For instance, specific brominated and iodinated benzoates have been shown to initiate the microbial dechlorination of polychlorinated biphenyls (PCBs), highlighting their potential in bioremediation. dss.go.th

Research Landscape of 4-Iodobenzoate and its Derivatives

This compound, the conjugate base of 4-iodobenzoic acid, is a key player in the realm of halogenated benzoates. nih.gov Its structure, featuring an iodine atom at the para position of the benzoate ring, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. vulcanchem.com This reactivity has been exploited in the synthesis of a wide range of complex organic molecules and functional materials.

One of the prominent areas of research involving this compound is in the field of metal-organic frameworks (MOFs) . MOFs are crystalline materials constructed by linking metal ions or clusters with organic ligands. This compound can serve as a linker in the formation of these frameworks. researchgate.net For example, it has been used in the synthesis of one-dimensional coordination polymers. researchgate.net Furthermore, derivatives of this compound, such as methyl this compound, are utilized as precursors for creating more complex linkers for MOFs, including those designed for hydrogen storage applications. acs.orguio.no

In the domain of crystal engineering , the iodine atom of this compound can participate in halogen bonding, a non-covalent interaction that can be used to control the assembly of molecules in the solid state. semanticscholar.org This has been demonstrated in the formation of co-crystals where this compound interacts with other molecules through a combination of hydrogen and halogen bonds. semanticscholar.orgresearchgate.net The ability to form predictable supramolecular structures opens up possibilities for designing materials with specific properties. semanticscholar.org

Furthermore, various derivatives of this compound have been synthesized and investigated for their unique properties and applications. For instance, esters of this compound, like ethyl this compound and methyl this compound, are versatile building blocks in organic synthesis. sigmaaldrich.coma2bchem.com They can be used to introduce the 4-iodobenzoyl group into other molecules, leading to the creation of compounds with potential applications in medicinal chemistry and materials science. ontosight.aiespublisher.com For example, catechin-3'-(this compound), a derivative of the natural product catechin (B1668976), has been synthesized and studied for its potential anticancer activity. espublisher.comespublisher.com Additionally, radioactively labeled derivatives of this compound are being explored for applications in medical imaging and radiotherapy. mdpi.com

The following table provides a summary of some key derivatives of this compound and their applications:

| Derivative Name | Application Area | Reference |

| Methyl this compound | Precursor for MOF linkers, cross-coupling reactions | vulcanchem.comacs.org |

| Ethyl this compound | Synthesis of biphenyl (B1667301) derivatives | sigmaaldrich.com |

| Catechin-3'-(this compound) | Potential anticancer agent | espublisher.comespublisher.com |

| Tricyclohexylstannyl this compound | Intermediate in organic synthesis | ontosight.ai |

| N-Succinimidyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-iodobenzoate | Protein radiohalogenation | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICCUXQJBDNRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5377-71-9 | |

| Record name | Benzoic acid, p-iodo-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Synthetic Strategies and Methodologies for 4 Iodobenzoate and Its Derivatives

Esterification Reactions for Alkyl 4-Iodobenzoates

The introduction of an alkyl group to the carboxylate moiety of 4-iodobenzoic acid is a fundamental transformation, yielding alkyl 4-iodobenzoates. These esters are valuable intermediates in organic synthesis.

The Fischer-Speier esterification is a primary and widely utilized method for the synthesis of alkyl 4-iodobenzoates. vulcanchem.comwikipedia.org This acid-catalyzed reaction involves the treatment of 4-iodobenzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgwikipedia.orgvulcanchem.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid, followed by the elimination of a water molecule to form the corresponding ester. vulcanchem.com The equilibrium of the reaction can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, methyl this compound is readily prepared by the Fischer esterification of 4-iodobenzoic acid with methanol. wikipedia.org

Table 1: Fischer Esterification of 4-Iodobenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 4-Iodobenzoic Acid | Methanol | H₂SO₄ | Methyl this compound |

Beyond the traditional Fischer esterification, alternative methods have been developed for the synthesis of alkyl 4-iodobenzoates. One such method involves the use of methyl iodide and sodium azide (B81097) for the synthesis of methyl this compound. biosynth.com While the detailed mechanism involving sodium azide in this specific context is less common for simple esterification, other established alternative routes include the direct iodination of a pre-existing ester like methyl benzoate (B1203000) using a suitable iodinating agent. vulcanchem.com Another classical approach is the diazotization of methyl 4-aminobenzoate, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom at the para position. vulcanchem.com

Fischer Esterification Approaches

Functional Group Interconversion and Derivatization

The reactivity of the iodine atom and the ester group in this compound derivatives allows for a wide range of functional group interconversions and derivatizations, leading to the synthesis of complex and specialized molecules.

This compound serves as a key starting material for the synthesis of more intricate organic structures. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. ontosight.ai For example, ethyl this compound can be reacted with sec-alkyl aryl ketones in a palladium-catalyzed process to yield ortho-arylated products. acs.org Specifically, the reaction of ethyl this compound with acetophenone (B1666503) in the presence of a palladium acetate (B1210297) catalyst and a silver oxide oxidant resulted in the corresponding arylated product in a 78% yield. acs.org Furthermore, methyl this compound has been utilized in the synthesis of substituted pyridoxal (B1214274) derivatives. nih.gov

A critical application of this compound chemistry is in the preparation of radio-iodinated compounds for biomedical research, particularly in the field of nuclear medicine. ontosight.ai A prominent example is the synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), a reagent used for labeling proteins and peptides. duke.edunih.govcapes.gov.brproquest.com The synthesis starts with a tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB). duke.edunih.gov This precursor is radio-iodinated to form an intermediate where the guanidine (B92328) group is protected. duke.edunih.gov Subsequent treatment with trifluoroacetic acid removes the protecting groups to yield the final product, [*I]SGMIB. duke.edunih.gov The entire synthesis and purification process can be completed in approximately 140 minutes. duke.eduresearchgate.net Solid-phase approaches are also being explored, where the organotin precursor is attached to a resin support to simplify the removal of toxic tin byproducts from the final radio-iodinated compound. snmjournals.org

The Kharasch-Sosnovsky reaction provides a method for the synthesis of alkenyl iodobenzoates through the allylic C-H bond oxidation of olefins. ias.ac.inias.ac.in This reaction utilizes a perester, such as tert-butyl iodobenzoperoxoate, in the presence of a copper salt catalyst. ias.ac.inresearchgate.net Research has shown that the reaction of tert-butyl-iodobenzoperoxoate with various alkenes in refluxing acetonitrile (B52724), catalyzed by copper(I) iodide, can produce new alkenyl iodobenzoate derivatives in good yields. ias.ac.in For example, using 5 mol% of copper(I) iodide, a 92% yield was achieved in 32 hours. ias.ac.in The proposed mechanism involves the cleavage of the O-O bond in the perester by the copper(I) catalyst, leading to a Cu(II) species and a tert-butoxy (B1229062) radical. ias.ac.inresearchgate.net This radical abstracts a hydrogen atom from the allylic position of the alkene, followed by reaction with the Cu(II) species to form the allylic ester product. ias.ac.inresearchgate.net

Table 2: Synthesis of Alkenyl Iodobenzoates via Kharasch-Sosnovsky Reaction

| Alkene | Perester | Catalyst | Solvent | Yield | Time (h) |

|---|---|---|---|---|---|

| Cyclohexene | tert-butyl o-iodobenzoperoxoate | Cu(I)I | Acetonitrile | Good | 32 |

| Cyclopentene | tert-butyl o-iodobenzoperoxoate | Cu(I)I | Acetonitrile | Good | <32 |

Preparation of Radio-iodinated Derivatives for Research Applications (e.g., N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate)

Advanced Synthetic Approaches Utilizing this compound as a Building Block

Esters of 4-iodobenzoic acid, such as methyl, ethyl, and propyl this compound, are highly versatile building blocks in modern organic synthesis. The presence of a reactive carbon-iodine bond at the para position makes them excellent substrates for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. vulcanchem.comcymitquimica.com Their stability and dual functionality, possessing both a reactive halide and a modifiable ester group, allow for their use in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. vulcanchem.comangenechemical.com

A primary application of this compound esters is in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than other carbon-halogen bonds, which makes it highly reactive in the oxidative addition step of catalytic cycles. vulcanchem.com These reactions facilitate the formation of new carbon-carbon bonds, a fundamental transformation in organic chemistry.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds. This compound esters are coupled with aryl boronic acids in the presence of a palladium catalyst and a base. For example, propyl this compound reacts with 4-methoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst to produce biaryl derivatives in high yields. Similarly, methyl this compound is frequently used as an electrophilic partner in Suzuki reactions. vulcanchem.combiosynth.com This methodology has been applied in the synthesis of precursors for advanced materials. iucr.org

Sonogashira Coupling: This coupling method is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. Methyl this compound can be coupled with trimethylsilylacetylene, which after deprotection, forms dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, a conjugated system with an extended π-electron network. vulcanchem.comwikipedia.org

Negishi Coupling: Ethyl this compound serves as a substrate for Negishi cross-coupling reactions with organozinc reagents to synthesize biphenyl (B1667301) derivatives. sigmaaldrich.comsigmaaldrich.com

Indium-Mediated Coupling: An alternative approach involves the direct insertion of indium metal into the carbon-iodine bond of aryl iodides like methyl this compound, especially in the presence of lithium chloride. nih.gov The resulting organoindium reagent can then participate in palladium-catalyzed cross-coupling reactions with aryl halides or acyl halides to furnish biaryls and aryl ketones, respectively. nih.gov

The following table summarizes various cross-coupling reactions utilizing this compound esters as building blocks.

| Coupling Reaction | This compound Derivative | Coupling Partner | Catalyst System | Product Type | Yield (%) |

| Suzuki-Miyaura | Propyl this compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Biaryl derivative | 95% |

| Suzuki-Miyaura | Propyl this compound | 3-Methyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Biaryl derivative | 30% |

| Sonogashira | Methyl this compound | Trimethylsilylacetylene | Not Specified | Alkyne derivative | Not Specified vulcanchem.comwikipedia.org |

| Negishi | Ethyl this compound | ArMg(tmp)·2LiCl | Not Specified | Biphenyl derivative | Not Specified sigmaaldrich.comsigmaaldrich.com |

| Indium-Mediated | Methyl this compound | Aryl Iodides | Cl₂Pd(dppf) | Biaryl | 35-89% nih.gov |

Synthesis of Complex Molecules and Intermediates:

This compound esters are crucial starting materials for the synthesis of high-value molecules, including active pharmaceutical ingredients.

Grignard Reactions: In the synthesis of benzocyclobutenol derivatives, ethyl this compound is used as an aryl halide. It undergoes an iodine-magnesium exchange to form a Grignard reagent, which then adds to a ketone. rsc.org

Hypervalent Iodine Reagents: Methyl this compound can be used as a precursor to create hypervalent iodine compounds. vulcanchem.com Oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA) followed by reaction with an arene leads to the formation of diaryliodonium salts, which are themselves useful reagents in organic synthesis. vulcanchem.com

Polymer and Materials Science: this compound derivatives are used in the synthesis of specialized polymers and linkers for metal-organic frameworks (MOFs). Tert-butyl this compound was utilized in the synthesis of a nitroxide-mediated polymerization initiator for creating peptide-vinyl polymer hybrids. rsc.org Methyl this compound has also been used to synthesize deuterated linkers for MOFs. rsc.org

The table below details specific examples of complex molecules synthesized using this compound as a key building block.

| Target Molecule/Intermediate | This compound Derivative | Key Transformation | Research Application |

| Pemetrexed Disodium | Methyl this compound | Multi-step synthesis | Anticancer drug synthesis biosynth.comresearchgate.net |

| Benzocyclobutenol derivatives | Ethyl this compound | Grignard Reaction | Synthesis of α-arylacetophenones rsc.org |

| Diaryliodonium salts | Methyl this compound | Oxidation/Reaction with arene | Synthesis of hypervalent iodine reagents vulcanchem.com |

| Peptide-vinyl polymer hybrids | Tert-butyl this compound | Initiator synthesis | Polymer chemistry rsc.org |

| Deuterated MOF linkers | Methyl this compound | Multi-step synthesis | Materials science rsc.org |

| Biaryl compounds | Methyl this compound | Indium-mediated coupling | Synthesis of complex organic molecules nih.gov |

Iii. Reaction Mechanisms and Reactivity Studies of 4 Iodobenzoate

Nucleophilic Substitution Reactions

The iodine atom on the benzene (B151609) ring of 4-iodobenzoate and its parent acid, 4-iodobenzoic acid, can undergo nucleophilic substitution reactions. iodobenzene.ltd Under appropriate conditions, the iodine atom can be displaced by various nucleophiles, such as amines and alkoxides, leading to the formation of new compounds with different functional groups. iodobenzene.ltd For instance, N-Succinimidyl this compound can react with nucleophiles like amines and thiols, where the iodine atom is replaced. smolecule.com These reactions are typically conducted in organic solvents such as dimethylformamide or dichloromethane. smolecule.com

The reactivity of the aryl iodide in nucleophilic substitution is enhanced compared to other halogens like chlorine or bromine, as iodine is a better leaving group. This property is crucial in synthetic applications, particularly in radiochemistry, where the iodine atom in precursors like propyl this compound is displaced to introduce a radiolabel, such as fluorine-18, for positron emission tomography (PET) imaging. Similarly, tert-butyl this compound is utilized as a precursor where the iodine atom is readily substituted by various nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. smolecule.com

Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wisc.eduvulcanchem.com

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Esters of this compound are effective substrates for this reaction.

A notable example is the symmetrical Sonogashira coupling of methyl this compound with trimethylsilylacetylene. wikipedia.org In this reaction, the trimethylsilyl (B98337) (TMS) group is removed in situ to generate the terminal alkyne, which then couples with two molecules of the aryl iodide to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orggla.ac.uk The palladium(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the this compound. gla.ac.uk Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. gla.ac.uk Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org

The reactivity of the halide is a critical factor, with aryl iodides like this compound reacting more readily than the corresponding aryl bromides or chlorides, often allowing the reaction to proceed at room temperature. wikipedia.org

Nickel-catalyzed reactions have become a valuable alternative to palladium-catalyzed couplings, often offering different reactivity and the ability to couple a wider range of substrates. wisc.edu

The oxidative addition of an aryl halide to a low-valent nickel center is a crucial step in many nickel-catalyzed cross-coupling reactions. Studies on the reaction between the Ni(I) complex [(dtbbpy)NiBr] (where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine) and various aryl iodides, including ethyl this compound, have provided significant mechanistic insights. princeton.edu

The rate of this oxidative addition is highly sensitive to the electronic properties of the aryl iodide. princeton.edu A Hammett analysis, which correlates reaction rates with substituent electronic effects, revealed a strong dependence, with electron-withdrawing groups on the iodoarene accelerating the reaction. princeton.edu For instance, the reaction with ethyl this compound is part of a series that showed an 18-fold increase in rate across the studied range of substituted iodoarenes. princeton.edu This indicates that the nickel center is nucleophilic and the reaction is favored by electron-poor aryl halides.

In cross-electrophile coupling reactions, a sequential oxidative addition mechanism is often proposed. wisc.eduacs.orgnih.gov A reduced nickel catalyst first undergoes oxidative addition with the more reactive electrophile (often the aryl iodide). wisc.edu This is followed by further steps that lead to the final cross-coupled product. wisc.edu For example, in probing reaction mechanisms, quenching experiments with iodine are used to convert intermediate aryl-nickel or aryl-zinc species into their corresponding aryl iodides, such as ethyl this compound, which can then be quantified. acs.orgnih.gov

The choice of ligand and solvent profoundly influences the outcome of nickel-catalyzed cross-coupling reactions involving this compound.

Ligand Effects: The ligand bound to the nickel center is critical for catalyst stability, reactivity, and selectivity. In the nickel/photoredox dual-catalyzed coupling of aryl halides with sodium sulfinates, N,N-chelating bipyridine-based ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) showed superior catalytic effects compared to phenanthroline ligands. mdpi.com Similarly, in developing cross-electrophile couplings, hindered bipyridine ligands such as 6,6'-dimethyl-2,2'-bipyridine (B1328779) were found to slightly increase the yield of the cross-coupled product compared to other bipyridine or phenanthroline ligands. acs.org In contrast, for the nickel-catalyzed reductive cyanation of ethyl this compound, NiCl₂·1,10-phenanthroline was identified as the most effective catalyst system. mdpi.com

Solvent Effects: The solvent can affect catalyst solubility, stability, and the reaction mechanism itself. In a nickel-catalyzed cross-coupling of benzyl (B1604629) manganese chloride with ethyl this compound, a mixture of THF and Bu₂O (dibutyl ether) as the solvent gave the highest yield of the desired product compared to THF alone or mixtures with other co-solvents like 1,4-dioxane (B91453) or NMP. uni-muenchen.de Conversely, for the coupling of aryl bromides with sodium sulfinates, DMSO was the optimal solvent, while alcohol-based solvents or others like THF and MeCN inhibited the reaction. mdpi.com

The following table summarizes the effects of different ligands and solvents in various nickel-catalyzed reactions involving this compound esters.

| Reaction Type | Substrate | Optimal Ligand/Catalyst System | Optimal Solvent/Co-solvent | Reference |

| Coupling with Benzyl Manganese Chloride | Ethyl this compound | Ni(acac)₂ | THF / Bu₂O | uni-muenchen.de |

| Reductive Cyanation | Ethyl this compound | NiCl₂·1,10-phen | Not specified | mdpi.com |

| Coupling with Sodium Sulfinates (Photoredox) | Aryl Iodide | dtbbpy | DMSO | mdpi.com |

| Cross-Electrophile Coupling (with Heteroaryl Chloride) | Ethyl 4-bromobenzoate (B14158574) | 6,6'-dimethyl-2,2'-bipyridine | Not specified | acs.org |

Copper-catalyzed reactions represent an important class of transformations for aryl halides. One significant example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate to synthesize aryldifluorophosphonates, which are of interest in medicinal chemistry. acs.org

In these reactions, methyl this compound can participate, although its reactivity is lower than that of its ortho-substituted counterpart, methyl 2-iodobenzoate (B1229623). acs.org The reaction is typically catalyzed by copper(I) iodide (CuI). acs.org Computational studies using Density Functional Theory (DFT) have shown that a Zn(II) byproduct, formed early in the reaction, can remain attached to the catalyst. recercat.cat This byproduct can serve as an anchor point for the benzoate (B1203000) moiety, facilitating the reaction even when the directing carboxylate group is in the para position, as in methyl this compound. recercat.cat

The choice of solvent is critical, with dioxane being effective, while solvents like DMF and DMA give only trace amounts of the product. acs.org The reaction proceeds via a proposed oxidative addition/reductive elimination cycle, and it has been shown that a single electron transfer (SET) mechanism is likely not the primary pathway. acs.org

Copper-Catalyzed Cross-Coupling Reactions

Reactions with Organometallic Reagents (e.g., bromozinc-difluorophosphonate)

A notable reaction involving this compound is its copper-catalyzed cross-coupling with bromozinc-difluorophosphonate. acs.org This reaction is a key method for the synthesis of aryldifluorophosphonates, which are of interest in medicinal chemistry. acs.orgnih.gov The process is initiated by the generation of bromozinc-difluorophosphonate from diethyl bromodifluoromethylphosphonate and zinc. acs.org

While the reaction proceeds with high efficiency for ortho-substituted iodobenzoates, methyl this compound also participates, albeit with a lower yield of approximately 20%. acs.org Density Functional Theory (DFT) studies have been employed to understand the underlying reaction mechanism. researchgate.net These calculations suggest that the reaction does not proceed via a simple radical mechanism but rather through a more complex oxidative addition/reductive elimination pathway. acs.org The initial step involves the interaction of the this compound substrate with an organocopper-zinc species. This is followed by the oxidative addition of the carbon-iodine bond to the copper center, a crucial step facilitated by the benzoate moiety.

Reaction Conditions for Cross-Coupling of Methyl this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Yield | Reference |

|---|---|---|---|---|---|

| Methyl this compound | Bromozinc-difluorophosphonate | 0.2 equiv CuI | 0.2 equiv phenanthroline | ~20% | acs.org |

Directing Group Effects on Reaction Efficiency (e.g., carboxylate moiety)

The carboxylate group in iodobenzoates plays a significant role as a directing group in cross-coupling reactions. acs.org In the case of methyl 2-iodobenzoate, the ortho-positioned carboxylate ester is considered essential for high reaction efficiency, promoting the reaction through chelation assistance. acs.org

Interestingly, even when the carboxylate group is in the para position, as in methyl this compound, it still influences the reaction, although to a lesser extent. researchgate.net DFT calculations have revealed that the carboxylate group of this compound can interact with a zinc fragment in the catalytic species. This interaction, although resulting in a higher Gibbs energy barrier and thus a slower reaction, provides a viable pathway for the cross-coupling to occur. This indicates that the directing effect is not strictly limited to an ortho-position, but can operate through different modes of interaction with the catalytic system. The presence of the directing group is crucial, as its absence would likely prevent the reaction from proceeding.

Role of Metal Byproducts in Catalytic Cycles (e.g., Zn(II) byproduct)

In the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, the Zn(II) byproduct formed in the initial stages is not merely a spectator species. researchgate.net DFT studies have shown that this Zn(II) byproduct remains attached to the catalyst throughout the catalytic cycle. recercat.cat

Specifically, the zinc byproduct, such as [ZnBrI(1,4-dioxane)2], serves as an anchoring point for the benzoate moiety of both ortho- and para-substituted iodobenzoates. This interaction facilitates the crucial C-I bond activation at the copper center. For methyl this compound, where a direct ortho-chelation to the copper is not possible, the interaction of the carboxylate group with the zinc fragment becomes the key enabler for the reaction to proceed. This cooperative role of the zinc byproduct highlights the intricate nature of the catalytic cycle and its influence on the reactivity of substrates like this compound.

Influence of Metal Byproducts on this compound Reactivity

| Substrate | Metal Byproduct | Role of Byproduct | Effect on Reaction | Reference |

|---|---|---|---|---|

| Methyl this compound | Zn(II) | Anchoring point for the benzoate moiety | Enables a slow but operative cross-coupling reaction | researchgate.net |

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions in organic chemistry. masterorganicchemistry.comoneonta.edu The reactivity of the ring is influenced by the two substituents: the iodine atom and the carboxylate group. The iodine atom, being a halogen, is a deactivating group yet directs incoming electrophiles to the ortho and para positions relative to itself. oneonta.edu Conversely, the carboxylate group (or more accurately, the ester group in methyl this compound) is a meta-directing deactivating group. mnstate.edu

The interplay of these directing effects determines the regioselectivity of EAS reactions on this compound. For instance, in reactions like nitration, halogenation, or sulfonation, the position of the incoming electrophile will be guided by the combined electronic and steric influences of the existing substituents. masterorganicchemistry.comambeed.com

Hypervalent Iodine Chemistry and In-situ Generation of Active Species

This compound can be a precursor or participant in reactions involving hypervalent iodine compounds. nsf.gov These reagents are valuable as oxidants in organic synthesis due to their unique reactivity and environmentally benign nature compared to many heavy-metal oxidants. nsf.govnih.gov

A key aspect of modern hypervalent iodine chemistry is the in-situ generation of the active iodine(III) or iodine(V) species from an iodine(I) precursor like this compound. rsc.orgnih.gov This can be achieved through chemical oxidation or electrochemical methods. nih.govresearchgate.net For example, anodic oxidation of an iodoarene can generate a redox-active iodine(III) species that can then mediate a desired transformation, such as an oxidative cyclization. nih.gov The in-situ generation of hypervalent iodine species from precursors avoids the need to handle potentially unstable reagents and allows for catalytic processes where the iodoarene is regenerated. rsc.org For instance, active hypervalent iodine(III)-cyano species can be generated in-situ by the ligand exchange between a hypervalent iodine(III) reagent and a cyanide source. nih.gov

Iv. Catalytic Roles and Applications of 4 Iodobenzoate and Its Analogs

4-Iodobenzoate as a Substrate in Catalytic Cycles

Methyl this compound is a frequently used substrate in metal-catalyzed coupling reactions due to the reactivity of its carbon-iodine bond. This bond is weaker than other carbon-halogen bonds, which facilitates the oxidative addition step in catalytic cycles. vulcanchem.com This reactivity is particularly exploited in palladium-catalyzed reactions like the Suzuki coupling, where methyl this compound acts as an electrophilic partner, reacting with organoboron compounds to create new carbon-carbon bonds. vulcanchem.com

Beyond palladium catalysis, this compound derivatives are also involved in copper-catalyzed reactions. For instance, methyl this compound can undergo cross-coupling with bromozinc-difluorophosphonate, although with lower yields compared to its ortho-substituted counterpart, methyl 2-iodobenzoate (B1229623). The reaction mechanism suggests that the benzoate (B1203000) moiety can facilitate the oxidative addition of the carbon-iodine bond to the copper center. In some cases, the interaction of the benzoate group with a zinc fragment allows the reaction to proceed even when the directing group is in the para position.

Photoredox Catalysis and Light-Induced Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and this compound derivatives have found applications in these light-induced transformations. These reactions often utilize visible light to initiate chemical processes under mild conditions.

Dual Nickel/Photocatalysis in C-O Cross-Couplings (e.g., esterification with aryl halides)

A significant application of this compound in photoredox catalysis is in dual nickel/photocatalytic systems for C-O cross-coupling reactions, specifically the esterification of carboxylic acids with aryl halides. nih.govresearchgate.net These reactions are an attractive alternative to traditional methods, which often rely on expensive and non-recyclable noble-metal photocatalysts. nih.gov In these systems, a heterogeneous photocatalyst, such as graphitic carbon nitride, works in tandem with a nickel catalyst to facilitate the formation of aryl esters. nih.gov

Methyl this compound is often used as a model substrate in these studies. For example, the esterification of N-(tert-butoxycarbonyl)-proline (Boc-Pro-OH) with methyl this compound can be achieved with excellent yield using a combination of a carbon nitride material, a nickel catalyst, and a suitable base under white-light irradiation. researchgate.net These dual catalytic systems have a broad substrate scope and can be recycled multiple times, highlighting their sustainability. nih.gov Mechanistic studies suggest that the photocatalyst mediates several key steps in the reaction, enabling the efficient coupling of aryl iodides with a variety of carboxylic acids. researchgate.net

| Catalyst System | Substrates | Product | Yield (%) | Conditions |

| CN-OA-m / NiCl2·glyme / dtbbpy | Methyl this compound, Boc-Pro-OH | Ester 1 | 96 | DMSO, BIPA, 14h white-LED irradiation |

| CD1/TiO2 / Ni(II) complex | Methyl this compound, Boc-Pro-OH | Ester product | 83 | Blue light (440 nm), 24h irradiation |

Table compiled from data in researchgate.netrsc.orgsemanticscholar.org

Heterogeneous Photocatalysis with Nanomaterials (e.g., Carbon Dots, Pd@TiO2)

Nanomaterials have gained prominence as heterogeneous photocatalysts, and their use with this compound derivatives is an active area of research. These materials offer advantages such as easy separation and reusability. worktribe.com

Carbon Dots (CDs): Carbon dots, often immobilized on titanium dioxide (TiO2), have been shown to be effective photocatalysts for metallaphotocatalytic cross-couplings. rsc.orgsemanticscholar.org These nanocomposites can be used for the C-O arylation of carboxylic acids, such as N-(tert-butoxycarbonyl)-L-proline (Boc-Pro-OH), with methyl this compound under visible light. rsc.orgsemanticscholar.org Control experiments have confirmed the necessity of the TiO2 support, the carbon dots, and a functionalized ligand for the reaction to proceed efficiently. rsc.orgsemanticscholar.org The flexibility of this system is demonstrated by the ability to use carbon dots prepared from various inexpensive and abundant sources, such as lactose (B1674315) and pullulan, without compromising catalytic performance. rsc.org

Palladium-decorated Titanium Dioxide (Pd@TiO2): Pd@TiO2 nanocomposites can photocatalyze the Ullmann cross-coupling of aryl iodides. worktribe.com For instance, the reaction between methyl this compound and 4-iodoanisole (B42571) can be induced by UV irradiation in the presence of Pd@TiO2. worktribe.comresearchgate.net Interestingly, the combination of UV and blue light can enhance the activity and selectivity towards the cross-coupled product. worktribe.comresearchgate.net This hybrid system takes advantage of the different light-absorbing properties of the TiO2 semiconductor (UV) and the palladium nanostructures (visible). researchgate.net

Catalyst Reusability and Performance Extension Strategies (e.g., reaction rotation)

A key challenge in catalysis is the deactivation of the catalyst over time. thieme.de To address this, strategies are being developed to extend catalyst lifetime and performance.

Catalyst Reusability: Many heterogeneous photocatalytic systems involving this compound demonstrate good reusability. For example, graphitic carbon nitride photocatalysts used in dual nickel/photocatalysis for esterification can be recycled multiple times. nih.govresearchgate.net Similarly, Pd@TiO2 catalysts used in Ullmann couplings can be reused for at least three cycles without a significant loss of activity. worktribe.com The ability to recover and reuse these catalysts is a significant advantage for sustainable chemistry. rsc.org

Reaction Rotation: Inspired by crop rotation in agriculture, a novel strategy called "catalytic farming" or "reaction rotation" has been proposed to extend catalyst lifetime. thieme.decore.ac.uk The concept involves using the same catalyst for different, alternating reactions. thieme.decore.ac.uk One reaction may "deplete" the catalyst of certain properties, which can then be restored by a subsequent, different reaction. rsc.org This approach has been demonstrated with a Pd@TiO2 catalyst, where alternating between different types of organic reactions helped to reactivate the catalyst surface, preserving its efficiency and selectivity. thieme.decore.ac.uk This strategy requires a thorough understanding of the catalytic mechanisms and the changes the catalyst undergoes during each reaction. thieme.de

Transition Metal Catalysis Involving this compound Derivatives

Transition metals other than palladium and nickel also play a crucial role in catalyzing reactions with this compound derivatives. Copper, in particular, has been widely used for forming new chemical bonds.

Copper-Catalyzed Carbon-Carbon Bond Formation

Copper catalysts are effective in promoting the formation of carbon-carbon bonds using this compound derivatives. One notable example is the carboxylation of aryl iodides with carbon dioxide. nih.gov Ethyl this compound can be successfully carboxylated in good yield using a copper iodide/TMEDA catalyst system under an atmosphere of carbon dioxide. nih.gov This method is tolerant of various functional groups, including esters, which makes it a versatile tool in organic synthesis. nih.gov

Another application is the cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which is catalyzed by copper iodide. acs.org This reaction provides a straightforward route to aryldifluorophosphonates, which are of interest in life sciences. acs.org The reaction is efficient, has broad functional group compatibility, and is operationally simple. acs.org

| Copper Catalyst | Reactants | Product | Key Features |

| CuI/TMEDA | Ethyl this compound, CO2 | Carboxylated product | Good yield, tolerates ester functionality |

| CuI | Iodobenzoates, Bromozinc-difluorophosphonate | Aryldifluorophosphonates | High efficiency, excellent functional group compatibility |

Mechanistic Insights into Copper-Catalyzed Cross-Coupling

The mechanism of copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, has been a subject of extensive investigation. For substrates like this compound and its analogs, the most widely accepted pathway involves a catalytic cycle with copper cycling between the Cu(I) and Cu(III) oxidation states. mdpi.comrsc.org This cycle is primarily characterized by two key steps: oxidative addition and reductive elimination. rsc.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have provided profound insights into the intricacies of this mechanism, particularly in the cross-coupling of iodobenzoates with organozinc reagents. researchgate.netrecercat.cat These studies have illuminated the reaction pathways and the roles of various components. In the copper-catalyzed cross-coupling of methyl 2-iodobenzoate and methyl this compound with bromozinc-difluorophosphonate, the reaction proceeds through a Cu(I)/Cu(III) cycle.

A key finding from these computational models is the unexpected and crucial role of the Zn(II) byproduct. recercat.cat Rather than being expelled into the reaction medium, the zinc byproduct remains attached to the catalytic species. It serves as an anchoring point for the carboxylate group of the iodobenzoate substrate. researchgate.net This interaction facilitates the subsequent oxidative addition of the C-I bond to the copper center.

This model explains the experimental observation that methyl 2-iodobenzoate, with its ortho-directing carboxylate group, reacts more efficiently than methyl this compound. acs.org However, the conformational flexibility of the phosphonate-[ZnBrI] fragment allows it to direct the reaction even when the carboxylate is in the para position, enabling the cross-coupling of methyl this compound, albeit at a slower rate. The final step of the cycle is the reductive elimination from the Cu(III) intermediate, which forms the new carbon-carbon bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue. mdpi.comnih.gov

Detailed DFT calculations have quantified the energy barriers for these reaction pathways, highlighting the kinetic differences between the ortho- and para-substituted substrates.

Table 1: Calculated Gibbs Energy Data for Key Mechanistic Steps

This table presents the Gibbs energy differences (in kcal/mol) for intermediates and transition states in the copper-catalyzed cross-coupling of methyl 2-iodobenzoate and methyl this compound, based on DFT calculations. The data illustrates the higher activation barrier for the para-substituted analog.

| Substrate | Step/Intermediate | Relative Gibbs Energy (kcal/mol) | Reference |

| Methyl 2-iodobenzoate | Cu(III) Intermediate | Less Stable | |

| Methyl 2-iodobenzoate | Apparent Activation Barrier | 24.9 | |

| Methyl this compound | Cu(III) Intermediate | More Stable | |

| Methyl this compound | Apparent Activation Barrier | 27.1 |

V. Coordination Chemistry and Supramolecular Assembly with 4 Iodobenzoate

4-Iodobenzoate as a Ligand in Metal-Organic Frameworks and Coordination Polymers

Synthesis and Structural Characterization of Coordination Polymers (e.g., with Cu or Zn paddlewheel units and bridging ligands)

Coordination polymers featuring this compound have been successfully synthesized with various transition metals, including copper (Cu) and zinc (Zn). A common structural motif is the paddlewheel unit, where two metal ions are bridged by four carboxylate ligands.

For instance, the reaction of hydrated copper(II) 2-iodobenzoate (B1229623) with picoline derivatives has been shown to yield one-dimensional zig-zag coordination polymers. researchgate.net In these structures, the copper centers are bridged by water molecules, and the this compound ligands coordinate to the metal ions. researchgate.net Similarly, the Cu₂(4-Ibz)₄ paddlewheel unit (where 4-Ibz = this compound) has been synthesized with a variety of axial ligands, leading to the formation of layered structures. rsc.org These layers are propagated through a combination of halogen bonds and π-stacking interactions between the iodobenzoate ligands of adjacent paddlewheel units. rsc.org

The synthesis of these coordination polymers often involves solvothermal or diffusion methods, where solutions of the metal salt and 4-iodobenzoic acid (or its salt) are heated or allowed to slowly mix. mdpi.com The resulting crystalline products can be characterized by single-crystal X-ray diffraction to determine their precise three-dimensional structures.

Table: Examples of this compound Coordination Polymers

| Metal Ion | Ancillary Ligand | Structural Motif | Dimensionality |

| Cu(II) | Acetone, DMSO, EtOH, DMF | Paddlewheel Units | 2D Layers |

| Cu(II) | Dabco, 4,4'-Bipyridine (B149096) | Paddlewheel Units | 2D Layers |

| Zn(II) | Not specified | Not specified | Not specified |

Data compiled from research on Cu₂(4-Ibz)₄ paddlewheel units. rsc.org

Influence of Ligand Length and Geometry on Network Structures

In the case of the Cu₂(4-Ibz)₄ paddlewheel systems, the use of monodentate axial ligands fills the space between the layers, whereas ditopic ligands like 4,4'-bipyridine can link the layers together. rsc.org However, the length of the ditopic ligand is critical; for example, the use of the longer 4,4'-bipyridylethane ligand prevented the formation of the paddlewheel structure altogether. rsc.org This demonstrates that a careful balance of ligand geometry is necessary to achieve a desired network topology.

The choice of co-ligands, such as different carboxylates or N-donor ligands, can lead to the formation of structures with varying dimensionality and properties. mdpi.com The coordination preferences of the metal ion also play a crucial role in determining the final structure. mdpi.com For example, different coordination geometries around the metal center, such as tetrahedral or octahedral, will dictate how the this compound and other ligands arrange themselves in space, leading to diverse network topologies. mdpi.comnih.gov

Halogen Bonding Interactions in Solid-State Assemblies

Beyond its role as a coordinating ligand, the iodine atom of this compound is a key player in directing the self-assembly of molecules in the solid state through halogen bonding. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on an adjacent molecule (a halogen bond acceptor).

Persistent C-I⋯π Halogen-Bonded Motifs

A notable and persistent structural motif observed in the crystal structures of this compound-containing compounds is the C-I⋯π halogen bond. rsc.org In this interaction, the electron-deficient region on the iodine atom (the σ-hole) interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule.

In the layered structures formed by Cu₂(4-Ibz)₄ paddlewheel units, these C-I⋯π interactions, along with C-I⋯I halogen bonds, are crucial in propagating the two-dimensional network. rsc.org The iodine atom of a this compound ligand on one paddlewheel unit forms a halogen bond with the π-cloud of a phenyl ring from an adjacent unit. This directional and persistent interaction contributes significantly to the stability and specific arrangement of the layers. rsc.org The reliability of the C-I⋯π interaction has been demonstrated in a variety of systems, establishing it as a robust tool for crystal engineering. chemrxiv.orgrsc.org

Role of Halogen Bonding in Supramolecular Architecture

The directionality of halogen bonds is a key feature that allows for the predictable construction of complex architectures. mdpi.com For example, in the crystal structure of 4-iodobenzonitrile, C≡N⋯I halogen bonds link the molecules into chains. mdpi.comnih.gov The strength and geometry of these bonds can be influenced by factors such as the nature of the halogen bond acceptor and the electronic properties of the molecule. nih.gov

In systems where both hydrogen and halogen bonding are possible, a hierarchical assembly can be observed. The stronger hydrogen bonds may form the primary structural motif, while the weaker halogen bonds provide a supporting role in organizing these primary motifs into higher-order structures. nih.gov This interplay of different non-covalent interactions provides a powerful strategy for the rational design of molecular solids with specific connectivities and dimensionalities.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. iucr.orgresearchgate.net this compound is an excellent candidate for crystal engineering studies due to its combination of a carboxylate group for coordination and hydrogen bonding, and an iodine atom for halogen bonding.

By applying crystal engineering principles, it is possible to control the assembly of this compound-containing molecules to create materials with desired properties. iucr.org The predictable nature of both hydrogen bonding involving the carboxylate group and halogen bonding involving the iodine atom allows for the design of specific supramolecular synthons—structural units that can be reliably used to build larger assemblies. beilstein-journals.org

For example, the combination of this compound with other molecules capable of acting as hydrogen or halogen bond acceptors can lead to the formation of co-crystals with controlled architectures. The introduction of different functional groups on the partner molecule can tune the intermolecular interactions and influence the resulting crystal packing. beilstein-journals.org Furthermore, the use of hypervalent iodine species, such as diaryliodonium salts, in conjunction with carboxylates like this compound, has been shown to create robust, charge-supported halogen-bonded assemblies with varying dimensionalities. mdpi.com The ability to systematically modify the components of the system allows for a fine-tuning of the solid-state structure and, consequently, the material's properties.

Vi. Enzymatic Transformations and Biodegradation Pathways of 4 Iodobenzoate

Substrate Recognition by Aromatic Acid:CoA Ligases

The initial and rate-limiting step in the aerobic degradation of many aromatic acids is their activation into a high-energy thioester derivative, typically coenzyme A (CoA). This reaction is catalyzed by a class of enzymes known as aromatic acid:CoA ligases, which belong to the larger adenylate-forming enzyme superfamily. acs.orgpdbj.org

4-Chlorobenzoate-CoA ligase, also known as 4-CBA:CoA ligase or fcbA1, is a key enzyme in the degradation pathway of 4-chlorobenzoate (B1228818). uniprot.orgwikipedia.org While its primary substrate is 4-chlorobenzoate, research has demonstrated that this enzyme exhibits a broader substrate specificity. uniprot.orgnih.gov Studies on fcbA1 from various bacterial species, including Arthrobacter sp. and Pseudomonas sp., have shown that it can also effectively catalyze the activation of other para-substituted halobenzoates. uniprot.orgnih.govannualreviews.org

Specifically, 4-iodobenzoate has been identified as a competent substrate for 4-chlorobenzoate-CoA ligase. uniprot.orgnih.gov The enzyme facilitates the conversion of this compound to 4-iodobenzoyl-CoA, channeling it into a degradative pathway. uniprot.org This activity is not universal to all halogens in the para position; for instance, the enzyme from Arthrobacter sp. SU is active on 4-bromo- and this compound but not on 4-fluorobenzoate. nih.gov The catalytic efficiency, often measured by the Michaelis constant (Km), varies for different halobenzoates, indicating a preference but also a degree of flexibility in the enzyme's active site. annualreviews.org For example, the enzyme from Pseudomonas sp. strain CBS3 showed Km values of 0.15 mM for 4-chlorobenzoate, 0.068 mM for 4-bromobenzoate (B14158574), and 0.12 mM for this compound. annualreviews.org

The formation of an acyl-CoA thioester by ligases like fcbA1 is a two-step catalytic process that requires ATP and Mg²⁺ as a cofactor. uniprot.orgwikipedia.orgnih.govebi.ac.uk

Adenylation: The first step involves the activation of the carboxylic acid substrate (this compound). The enzyme binds both ATP and this compound. The carboxylate group of the benzoate (B1203000) attacks the α-phosphate of ATP, leading to the formation of a high-energy acyl-adenylate intermediate (4-iodobenzoyl-AMP) and the release of inorganic pyrophosphate (PPi). nih.govwikipedia.orgnih.gov This reaction can be summarized as: this compound + ATP ⇌ 4-Iodobenzoyl-AMP + PPi uniprot.org

Acyl Transfer (Thioesterification): In the second step, the enzyme undergoes a significant conformational change. acs.orgfrontiersin.org This change facilitates the binding of coenzyme A. The thiol group of CoA then acts as a nucleophile, attacking the carbonyl carbon of the acyl-adenylate intermediate. nih.gov This results in the displacement of AMP and the formation of the final product, 4-iodobenzoyl-CoA. uniprot.orgnih.gov The reaction is: 4-Iodobenzoyl-AMP + CoA ⇌ 4-Iodobenzoyl-CoA + AMP uniprot.org

This two-step mechanism, characterized by a large domain rotation in the enzyme between the adenylation and thioester-forming states, is a hallmark of the ANL (acyl-CoA synthetase, nonribosomal peptide synthetase, luciferase) enzyme superfamily to which these ligases belong. acs.orgnih.govfrontiersin.org

4-Chlorobenzoate-CoA Ligase (fcbA1) as a Catalyst for this compound

Microbial Degradation of Halogenated Aromatic Compounds

Halogenated aromatic compounds are often xenobiotics, meaning they are synthetic compounds not typically found in nature, and their persistence in the environment is a significant concern. researchgate.net Microorganisms, however, have evolved diverse metabolic pathways to degrade these recalcitrant molecules, often using them as sources of carbon and energy. nih.gov

This compound is a member of the halobenzoate class of xenobiotics. Its degradation is a key part of the broader biogeochemical cycling of halogenated organic matter. researchgate.netoup.com Microbial pathways for its breakdown often involve initial activation to its CoA derivative, as described above, followed by dehalogenation. uniprot.orgnih.gov In many cases, the dehalogenation is a hydrolytic process where the iodine atom is replaced by a hydroxyl group, converting 4-iodobenzoyl-CoA to 4-hydroxybenzoyl-CoA. nih.govnih.gov This step is critical as it removes the halogen substituent, which typically inhibits the subsequent enzymatic breakdown of the aromatic ring. nih.gov

Denitrifying consortia enriched on 4-chlorobenzoate have been shown to degrade this compound, resulting in the stoichiometric release of iodide. oup.com This demonstrates that under certain anaerobic conditions, microorganisms can utilize this compound as a substrate, linking its degradation to nitrate (B79036) reduction. oup.com

The ability of a microorganism to degrade a specific halobenzoate is determined by the substrate range of its enzymes. While some enzymes are highly specific, others have a broader range that allows them to act on multiple halogenated compounds.

Pseudomonas species are well-known for their metabolic versatility in degrading aromatic compounds. researchgate.netdntb.gov.uaasm.org For example, Pseudomonas acidovorans M3GY, a recombinant strain, was developed to degrade dichlorobiphenyl, producing 4-chlorobenzoate as an intermediate. oup.com However, the wild-type strain M3GY could not utilize 4-chlorobenzoate as a sole carbon source, a limitation that was overcome in a mutant derivative, M3GY-1. oup.comoup.com This mutant, M3GY-1, demonstrated an expanded substrate range, showing the ability to consume 4-fluorobenzoate, 4-bromobenzoate, and to a lesser extent, this compound, whereas the parent strain could not. oup.com This suggests that mutations can alter the substrate specificity of either the degradative enzymes or, more likely in this case, the transport systems. oup.comoup.com

Other bacterial species also show varied specificity. A denitrifying culture capable of degrading 4-chlorobenzoate and 4-bromobenzoate was unable to degrade this compound, indicating a narrower substrate range in that specific case. researchgate.netnih.gov Conversely, extracts from Arthrobacter sp. SU and enzymes from Pseudomonas sp. CBS3 readily dehalogenated 4-chloro-, 4-bromo-, and this compound, but not 4-fluorobenzoate. nih.govannualreviews.org

Table 1: Substrate Specificity of Various Microbial Systems for Halobenzoates

| Microorganism/System | 4-Chlorobenzoate | 4-Bromobenzoate | This compound | 4-Fluorobenzoate | Reference |

|---|---|---|---|---|---|

| Denitrifying Consortium (4-CB enriched) | Degraded | Degraded | Degraded | Not Degraded | oup.com |

| Constructed Strain T1-pUK45-10C | Degraded | Degraded | Not Degraded | Not Tested | nih.gov |

| Pseudomonas acidovorans M3GY-1 (mutant) | Consumed | Consumed | Consumed (lesser extent) | Consumed | oup.com |

| Arthrobacter sp. SU (cell extracts) | Substrate | Substrate | Substrate | Not a Substrate | nih.gov |

| Pseudomonas sp. CBS3 (enzyme) | Substrate | Substrate | Substrate | Not Tested | annualreviews.org |

Bacterial uptake of aromatic acids can occur through two primary mechanisms:

Passive Diffusion: Lipophilic compounds can diffuse across the cell membrane, driven by the concentration gradient and the pH difference between the external environment and the more alkaline cytoplasm. nih.govwur.nl However, the uncontrolled influx of such compounds can be toxic to the organism. wur.nl

Active Transport: Many bacteria have evolved specific, energy-dependent transport systems to control the uptake of aromatic compounds. nih.gov These transporters, or permeases, mediate the accumulation of the substrate inside the cell to concentrations much higher than in the external medium, a process that often requires energy in the form of ATP or the proton motive force. nih.gov

The importance of transport is highlighted by studies on Pseudomonas acidovorans M3GY. The inability of the wild-type strain to grow on 4-chlorobenzoate was attributed to a deficient uptake system. oup.com A mutant strain, M3GY-1, which gained the ability to grow on 4-chlorobenzoate and other halobenzoates like this compound, was found to have a modified and more efficient transport mechanism. oup.comoup.com This demonstrates that even if a bacterium possesses the necessary intracellular enzymes for degradation, the absence of an effective transport system for the target substrate can prevent its metabolism. oup.com In some cases, multiple transport systems may exist within a single organism, each coupled to the same catabolic pathway but with different substrate specificities. nih.gov

Vii. Computational Chemistry Investigations of 4 Iodobenzoate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to 4-iodobenzoate systems to explore their reactivity, reaction pathways, and non-covalent interactions.

DFT calculations have been crucial in mapping the intricate mechanisms of reactions involving this compound. A notable example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, a reaction that is surprisingly effective even for methyl this compound, where the directing carboxylate group is in the para position.

DFT studies revealed that the reaction does not proceed via a simple mechanism. Instead, the Zn(II) byproduct, formed in the initial stages, remains bound to the catalytic species. This zinc atom serves as an anchor for the benzoate (B1203000) moiety, facilitating the reaction for both ortho- and para-substituted iodobenzoates. researchgate.net The calculations explored multiple potential pathways, establishing a viable catalytic cycle and computing the associated energy barriers.

For methyl this compound, the apparent activation barrier (Gibbs free energy difference) for the cross-coupling reaction was calculated to be 27.1 kcal mol⁻¹. This value is higher than that for the ortho-substituted equivalent (methyl 2-iodobenzoate), which explains the experimentally observed slower reaction rate for the para-isomer.

| Substrate | Reaction | Apparent Activation Barrier (kcal mol⁻¹) | Reference |

|---|---|---|---|

| Methyl this compound | Copper-catalyzed cross-coupling with bromozinc-difluorophosphonate | 27.1 | |

| Methyl 2-iodobenzoate (B1229623) | Copper-catalyzed cross-coupling with bromozinc-difluorophosphonate | 24.9 |

Reactivity parameters derived from DFT calculations, such as Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), provide fundamental insights into the chemical behavior of this compound systems.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. ossila.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy gap between the HOMO and LUMO is an indicator of molecular stability. For this compound, the reduction potential has been determined as -1.96 V vs SCE, and its frontier orbitals have been calculated. core.ac.uk

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In studies of this compound derivatives and related structures, MEP analysis shows distinct regions of positive and negative potential. For instance, in a complex involving 4-iodo-N-(4-pyridyl)benzamide, a region of positive electrostatic potential (a σ-hole) is located on the iodine atom along the C–I bond axis, while a negative potential is found on the pyridine (B92270) nitrogen atom. unizar.es The maximum value of the electrostatic potential on the iodine atom was calculated to be 16.3 kcal/mol, indicating its capacity as a halogen bond donor. unizar.es Similarly, in derivatives like ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, negative potential accumulates on the oxygen atoms of the sulfonyl and carbonyl groups, while positive potential is found on the N–H group, guiding the formation of intermolecular interactions. acs.orgsemanticscholar.org

| Compound/System | Parameter | Finding | Reference |

|---|---|---|---|

| This compound | Reduction Potential | -1.96 V vs SCE | core.ac.uk |

| 4-Iodo-N-(4-pyridyl)benzamide | MEP (σ-hole on Iodine) | +16.3 kcal/mol | unizar.es |

| Phenyl this compound | MEP (σ-hole on Iodine) | +6.8 kcal/mol | unizar.es |

DFT calculations are essential for understanding the nature of molecular interactions and the preferred coordination modes of the this compound ligand in metal complexes. The carboxylate group of this compound can adopt various coordination modes, including monodentate, bidentate chelate, and bidentate bridging. researchgate.net

In lanthanide complexes, the this compound ligand has been shown to form dimeric structures. For example, the complex [Eu(4-iba)₃(H₂O)(dmf)]₂ crystallizes with two distinct europium centers bridged by four carboxylate groups, with some carboxylates acting as bidentate chelating ligands to a single metal ion. researchgate.net

| Coordination Mode | Description | Example System | Reference |

|---|---|---|---|

| Monodentate | The carboxylate group binds to a single metal center through one oxygen atom. | [Zn(3,5-MePy)₂PIBA₂] | mdpi.com |

| Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center. | [Eu(4-iba)₃(H₂O)(dmf)]₂ | researchgate.net |

| Bidentate Bridging | The carboxylate group links two different metal centers. | [Eu(4-iba)₃(H₂O)(dmf)]₂ | researchgate.net |

Analysis of Reactivity Parameters (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of molecules over time. nih.gov This technique has been applied to complex biological systems incorporating a this compound moiety to understand their stability and interactions.

In a study of catechin (B1668976) ester derivatives, a catechin-3'-(this compound) compound was synthesized and studied for its potential anticancer activity. espublisher.comespublisher.com MD simulations were performed to analyze the conformational dynamics and stability of the compound when interacting with its target enzyme. espublisher.com Similarly, the inhibitory mechanism of a pyranocoumarin (B1669404) derivative, 2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-8-oxo-2H,8H-pyrano[3,2-g]chromen-5-yl this compound (PC3), against α-glucosidase was investigated using molecular docking and MD simulations. researchgate.net These simulations help to understand the dynamic behavior of the ligand within the enzyme's active site and to predict binding affinities. researchgate.net For the PC3-α-glucosidase system, the free binding energy was predicted to be -13.68 kcal mol⁻¹ using a QM/MM-GBSA approach. researchgate.net

Theoretical Predictions in Catalysis and Supramolecular Chemistry

Theoretical predictions, grounded in computational chemistry, are invaluable for designing new catalysts and supramolecular assemblies involving this compound.

In catalysis, DFT calculations can predict reaction barriers and elucidate mechanisms, guiding the optimization of reaction conditions and the development of more efficient catalysts. researchgate.net For example, the theoretical study of the copper-catalyzed cross-coupling of methyl this compound not only explained experimental observations but also provided a predictive framework for understanding the reactivity of related substrates. The use of artificial neural networks in combination with theoretical data is an emerging approach for predicting catalytic activity. mdpi.com

In supramolecular chemistry, theoretical predictions are central to crystal engineering—the design of crystalline solids with desired properties. unizar.es The MEP of this compound and its derivatives can be used to predict the strength and directionality of non-covalent interactions, such as halogen bonding, which are crucial for the self-assembly of molecules into ordered supramolecular structures. unizar.es By understanding these interactions, it becomes possible to design and synthesize new materials, such as metal-organic frameworks or co-crystals, with specific topologies and functions. dntb.gov.ua

Viii. Advanced Analytical Techniques in 4 Iodobenzoate Research

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure, functional groups, and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-iodobenzoate and its esters. It provides precise information about the atomic arrangement by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR (¹H NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical this compound ester, the aromatic protons appear as a set of doublets in the downfield region (typically δ 7.5-8.1 ppm). mdpi.com The substitution pattern on the benzene (B151609) ring—specifically the electron-withdrawing nature of the carboxyl group and the iodine atom—dictates the precise chemical shifts. The protons ortho to the iodine atom are shielded differently from those ortho to the ester group, leading to a distinct splitting pattern. For example, in tert-butyl this compound, the aromatic protons appear as signals at δ 7.70 and 7.84 ppm. rsc.org

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides a spectrum of the carbon skeleton. micro.org.au It is used to confirm the number of unique carbon atoms and identify their chemical environment (e.g., carbonyl, aromatic, alkyl). rsc.org The carbon atom bonded to the iodine (C-I) shows a characteristic chemical shift at a relatively high field (around δ 90-100 ppm) due to the heavy atom effect of iodine. The carbonyl carbon of the ester group appears significantly downfield (δ 164-167 ppm). cea.fr

Table 1: Representative NMR Data for this compound Esters

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Methyl this compound | CDCl₃ | 7.61 (d, J = 8.6 Hz, 2H), 8.05 (d, J = 8.6 Hz, 2H), 3.94 (s, 3H) mdpi.com | 52.6 (OCH₃), 99.8 (C-I), 129.1 (C-H), 131.2 (C-H), 137.9 (C-CO), 166.2 (C=O) |

The ¹³C NMR data is representative and compiled from typical values for these structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, Fourier-Transform Infrared (FT-IR) spectroscopy is commonly employed. mdpi.com

The IR spectrum of a this compound ester is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1710-1730 cm⁻¹. Other key absorptions include C-O stretching vibrations and C-H stretching from the aromatic ring. The C-I bond also has a stretching vibration, which appears in the far-infrared region (typically below 600 cm⁻¹).

Table 2: Key FT-IR Vibrational Frequencies for Methyl this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1711 | C=O Carbonyl Stretch (Ester) mdpi.com | Strong |

| ~1580 | C=C Aromatic Ring Stretch | Medium |

| ~1280 | C-O Ester Stretch (asymmetric) | Strong |

| ~1100 | C-O Ester Stretch (symmetric) | Strong |

| ~1010 | Aromatic C-H In-plane Bend | Medium |

Ultraviolet-Visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl group. The position of the absorption maximum (λ_max) can be influenced by the solvent and the substituents on the aromatic ring. For 4-iodobenzoic acid dissolved in ethanol, a primary absorption maximum is observed around 246 nm. wikipedia.org This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength can be correlated with the concentration of the compound in a solution, following the Beer-Lambert law. mdpi.com

Table 3: UV/Vis Absorption Data for 4-Iodobenzoic Acid

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |

|---|

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material. mdpi.comencyclopedia.pub By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

For this compound, an XPS analysis would yield signals for iodine (I), carbon (C), and oxygen (O).

Iodine (I 3d): The I 3d spectrum would show a doublet (I 3d₅/₂ and I 3d₃/₂) characteristic of the C-I covalent bond. For iodine-functionalized aromatic compounds, these peaks are typically observed at binding energies around 619.8 eV (I 3d₅/₂) and 631.4 eV (I 3d₃/₂). cea.fr

Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms: C-C/C-H in the aromatic ring, the C-I bond, and the O-C=O of the ester group.

Oxygen (O 1s): The O 1s spectrum would show components corresponding to the carbonyl oxygen (C=O) and the single-bonded ester oxygen (O-C).

XPS is particularly valuable for studying interactions of this compound on surfaces or within polymer matrices, where it can reveal charge-transfer phenomena. mdpi.com

Table 4: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Iodine | I 3d₅/₂ | ~619.8 cea.fr | Presence and chemical state of iodine |

| Iodine | I 3d₃/₂ | ~631.4 cea.fr | Spin-orbit splitting confirmation |

| Carbon | C 1s | ~284-289 | Chemical environment of carbon atoms (C-C, C-I, C-O, C=O) |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering). The resulting spectrum of frequency shifts provides a unique "molecular fingerprint," reflecting the specific vibrational modes of the molecule. This technique is highly sensitive to non-polar bonds, making it effective for analyzing the C-C bonds of the aromatic ring and the C-I bond in this compound. Studies have utilized Raman spectroscopy to investigate the this compound ion, providing insights into its molecular structure and interactions. Because water is a weak Raman scatterer, this technique is well-suited for analyzing aqueous samples.

X-ray Photoelectron Spectroscopy (XPS)

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring reaction progress, purifying products, and assessing the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid technique used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products based on their polarity. mdpi.com

Column Chromatography: This is a preparative technique used to purify this compound and its derivatives from reaction byproducts on a larger scale. cea.fr The choice of solvent system (eluent) is guided by preliminary TLC analysis.

Gas Chromatography (GC): GC is used to separate and analyze volatile compounds. Esters of 4-iodobenzoic acid, such as methyl or ethyl this compound, are sufficiently volatile to be analyzed by GC. It is frequently used to determine the purity of the final product. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components. cea.fr

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC), often using a C18 column, is a standard method for assessing the purity of this compound and related compounds. rsc.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Table 5: Chromatographic Methods in this compound Analysis

| Technique | Principle | Application | Typical Findings |

|---|---|---|---|

| TLC | Separation by polarity on a solid plate mdpi.com | Reaction monitoring, purity check | Qualitative assessment of mixture components |

| Column Chromatography | Preparative separation by polarity cea.fr | Product purification | Isolation of pure this compound ester |

| GC/GC-MS | Separation by boiling point/volatility | Purity assessment, identification | Purity >97.5%; identification by mass fragmentation |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)